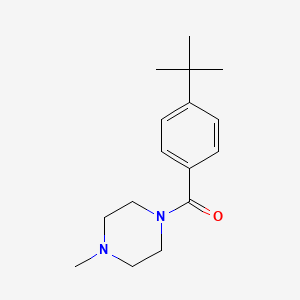

4-(Tert-butyl)phenyl 4-methylpiperazinyl ketone

Description

Structure

3D Structure

Properties

IUPAC Name |

(4-tert-butylphenyl)-(4-methylpiperazin-1-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N2O/c1-16(2,3)14-7-5-13(6-8-14)15(19)18-11-9-17(4)10-12-18/h5-8H,9-12H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNQSWBZUNBNCAT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C(=O)N2CCN(CC2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Tert-butyl)phenyl 4-methylpiperazinyl ketone typically involves the reaction of 4-tert-butylbenzoyl chloride with 4-methylpiperazine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

4-(Tert-butyl)phenyl 4-methylpiperazinyl ketone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the ketone group can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted ketones or amides.

Scientific Research Applications

4-(Tert-butyl)phenyl 4-methylpiperazinyl ketone has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a ligand in receptor binding studies.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(Tert-butyl)phenyl 4-methylpiperazinyl ketone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Piperazine Ring

The piperazine ring’s substituents significantly modulate activity. Key analogs and their properties are compared below:

Key Findings :

- Steric Compatibility : The tert-butyl group on the phenyl ring enhances activity by occupying solvent-accessible regions, as seen in high-affinity PLK1 inhibitors . However, overly bulky groups on the piperazine (e.g., 3-chlorophenyl) reduce potency due to steric clashes, while smaller groups (e.g., methyl) optimize fit .

- Electronic Effects : Electron-withdrawing substituents (e.g., fluorine) improve dipole interactions but may reduce solubility. Conversely, electron-donating groups (e.g., methoxy) enhance solubility but can diminish binding if incompatible with the target’s electrostatic environment .

Variations at the Carbonyl-Linked Phenyl Ring

The phenyl ring’s substitution pattern also dictates activity:

Key Findings :

- Steric Demand : High-affinity compounds require bulky substituents (e.g., tert-butyl) at the phenyl ring’s 3' and 5' positions to maximize hydrophobic interactions .

- Electrostatic Compatibility : Ionizable or polar groups (e.g., hydroxyethyl) at the phenyl ring’s 1-position lower activity, as seen in analogs with elongated substituents .

Research Implications and Design Principles

Steric Optimization : Dual steric-favorable sites (phenyl 3' and 5' positions) are critical for high potency. For example, the tert-butyl group’s bulk aligns with PLK1’s solvent-accessible regions, while methylpiperazine avoids steric hindrance .

Electrostatic Balance : Substituents on the piperazine must balance electron-withdrawing and donating properties. Methylpiperazine provides a neutral electronic profile, avoiding the activity reduction seen with strongly electron-withdrawing (e.g., Cl) or donating (e.g., OCH₃) groups .

Solubility vs. Binding Trade-offs : Methoxy-substituted analogs (e.g., ) improve aqueous solubility but sacrifice potency, highlighting the need for substituents that harmonize lipophilicity and polarity .

Biological Activity

4-(Tert-butyl)phenyl 4-methylpiperazinyl ketone, a compound with the CAS number 324068-33-9, has garnered attention in pharmacological research due to its potential biological activities. This article synthesizes findings from various studies to elucidate its biological mechanisms, efficacy, and implications in drug development.

Chemical Structure and Properties

The compound features a piperazine moiety, which is frequently associated with biological activity in pharmaceuticals. Its structure can be represented as follows:

- Chemical Formula : C_{17}H_{24}N_{2}O

- Molecular Weight : 288.38 g/mol

The biological activity of this compound primarily involves its interaction with specific molecular targets, particularly enzymes such as phosphodiesterases (PDEs). PDEs are crucial for regulating intracellular levels of cyclic nucleotides, which play significant roles in various physiological processes.

Inhibition of Phosphodiesterases

Research indicates that this compound acts as a selective inhibitor of phosphodiesterase 4 (PDE4), which is implicated in inflammatory responses. The inhibition of PDE4 can lead to increased levels of cyclic AMP (cAMP), thereby modulating inflammatory pathways.

- IC50 Values : Some studies report IC50 values in the low nanomolar range for PDE4 inhibition, suggesting potent activity against this enzyme .

Anti-inflammatory Effects

In vitro studies have demonstrated that compounds related to this compound exhibit substantial anti-inflammatory effects. For instance, they have been shown to reduce the production of pro-inflammatory cytokines in cell cultures.

Anticancer Potential

The compound has also been evaluated for its anticancer properties. In particular, it has shown promise against various cancer cell lines, including those resistant to conventional therapies. The mechanism appears to involve apoptosis induction and cell cycle arrest.

- Case Study : A study on MDA-MB-231 breast cancer cells indicated that treatment with related compounds resulted in significant growth inhibition compared to controls .

Pharmacokinetics and Toxicology

Pharmacokinetic studies reveal favorable profiles for compounds within this class. For example, oral bioavailability has been reported at around 31.8%, indicating good absorption characteristics . Additionally, toxicity assessments in animal models indicate no acute toxicity at high doses (up to 2000 mg/kg) during preliminary evaluations .

Comparative Efficacy Table

| Compound | Target | IC50 (nM) | Biological Activity |

|---|---|---|---|

| This compound | PDE4 | <100 | Anti-inflammatory |

| Related Phenyl Alkyl Ketones | PDE4 | 26 - 220 | Anticancer effects on MDA-MB-231 |

| Other PDE Inhibitors | Various | >2000 | Lower potency compared to above compounds |

Q & A

Q. What are the established synthetic routes for 4-(tert-butyl)phenyl 4-methylpiperazinyl ketone, and how do reaction conditions influence yield and purity?

Methodological Answer: Synthesis typically involves coupling reactions between substituted phenyl ketones and piperazine derivatives. For example, tert-butylphenyl ketones can react with 4-methylpiperazine under nucleophilic acyl substitution conditions. Key factors affecting yield include:

- Solvent choice : Polar aprotic solvents (e.g., DMF, DMSO) enhance reactivity but may require strict temperature control to avoid side reactions .

- Catalysts : Base catalysts like triethylamine or DMAP improve nucleophilicity of the piperazine moiety .

- Temperature : Reactions performed at 60–80°C often balance efficiency and byproduct formation .

Q. Table 1: Representative Reaction Conditions

| Component | Typical Range | Impact on Yield |

|---|---|---|

| Solvent (DMF) | 10–20 mL/mmol | Optimizes solubility |

| Catalyst (Et₃N) | 1.5–2.0 equiv | Reduces side reactions |

| Reaction Time | 12–24 hours | >80% yield |

Q. How is the structural characterization of this compound validated using spectroscopic techniques?

Methodological Answer:

- NMR : H NMR should show distinct signals for the tert-butyl group (δ 1.3–1.4 ppm, singlet) and the piperazine methyl group (δ 2.3–2.5 ppm). Aromatic protons appear as a multiplet (δ 7.2–7.8 ppm) .

- Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular ion peak at m/z 356.235 (calculated for C₁₉H₂₈N₂O) .

- IR : Stretching vibrations for the ketone (C=O) at ~1680 cm⁻¹ and tertiary amine (C-N) at ~1250 cm⁻¹ .

Advanced Research Questions

Q. How can researchers resolve discrepancies in spectroscopic data when characterizing novel analogs of this compound?

Methodological Answer: Discrepancies often arise from conformational flexibility or impurities. Strategies include:

- Computational Validation : Compare experimental H NMR shifts with density functional theory (DFT)-predicted values (e.g., using Gaussian or ORCA software) .

- HPLC-Purity Analysis : Use reverse-phase HPLC with a C18 column (ACN/water gradient) to isolate impurities and re-analyze spectra .

- Cross-Dataset Comparison : Reference spectral libraries (e.g., PubChem) for structurally similar analogs to identify systematic errors .

Q. What computational strategies predict the reactivity and stability of this compound under varying conditions?

Methodological Answer:

- Reaction Path Search : Quantum chemical calculations (e.g., using the artificial force induced reaction (AFIR) method) model intermediates and transition states for hydrolysis or oxidation .

- Molecular Dynamics (MD) : Simulate solvent interactions (e.g., in water or DMSO) to assess stability of the ketone group over 100-ns trajectories .

- QSPR Models : Relate substituent effects (e.g., tert-butyl vs. methyl groups) to degradation rates using Hammett σ constants .

Q. What in vitro assays are recommended to evaluate the biological activity of derivatives?

Methodological Answer:

- Antimicrobial Activity : Minimum inhibitory concentration (MIC) assays against S. aureus and E. coli using broth microdilution (CLSI guidelines) .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa or MCF-7) with IC₅₀ calculations via nonlinear regression .

- Target Binding : Fluorescence polarization assays to measure affinity for serotonin receptors (5-HT₁A/2A), common targets for piperazine derivatives .

Q. How does the tert-butyl group influence physicochemical properties compared to other alkyl substituents?

Methodological Answer: The tert-butyl group enhances lipophilicity (logP increases by ~1.5 units vs. methyl) and steric bulk, reducing metabolic degradation. Key comparisons:

Q. Table 2: Substituent Effects on Properties

| Substituent | logP (Calculated) | Aqueous Solubility (mg/mL) |

|---|---|---|

| tert-butyl | 4.2 | 0.09 |

| methyl | 2.7 | 1.5 |

| ethyl | 3.1 | 0.8 |

Q. What experimental design principles optimize reaction conditions for scaled-up synthesis?

Methodological Answer:

- Factorial Design : Use a 2³ factorial matrix to test variables: temperature (60°C vs. 80°C), solvent (DMF vs. THF), and catalyst loading (1.0 vs. 2.0 equiv). Analyze interactions via ANOVA .

- DoE Software : Tools like JMP or Minitab identify critical parameters (e.g., solvent polarity has the largest effect size, p < 0.01) .

- Green Chemistry Metrics : Calculate E-factor (kg waste/kg product) to minimize solvent use and improve sustainability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.